molecular formula C20H19FN2O3S B4245847 N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide

Cat. No.: B4245847
M. Wt: 386.4 g/mol
InChI Key: IMYOVIMOMHARCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide is a complex organic compound that features a combination of aromatic and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-naphthylamine with ethyl chloroformate to form an intermediate, which is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aromatic rings may also interact with hydrophobic pockets in enzymes or receptors, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-ethyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylglycinamide
  • N~2~-ethyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide

Uniqueness

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-2-23(27(25,26)17-12-10-16(21)11-13-17)14-20(24)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYOVIMOMHARCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.